molecular formula C14H17ClO2 B8436546 [4-(4-Chloro-phenyl)-1-hydroxymethyl-cyclohex-3-enyl]-methanol

[4-(4-Chloro-phenyl)-1-hydroxymethyl-cyclohex-3-enyl]-methanol

Cat. No. B8436546
M. Wt: 252.73 g/mol
InChI Key: IPZAOLIKTUZTIS-UHFFFAOYSA-N
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Patent
US08993619B2

Procedure details

An oven-dried flask under nitrogen was charged with 4-(4-chloro-phenyl)-cyclohex-3-ene-1,1-dicarboxylic acid diethyl ester (6.5 g, 19.30 mmol) in tetrahydrofuran (80 ml), and at −78° C. was added lithium alumina hydride (30.9 ml, 30.9 mmol) in one portion. The mixture was allowed to warm to room temperature and stirred for 2 hours. The reaction was quenched with saturated aqueous sodium chloride solution (5 ml) at 0° C. The mixture was filtered and the filtrate was extracted with ethyl acetate (3×100 ml), and the residue solid was washed with acetone (100 ml). The organic solvents were combined, dried over Na2SO4, and concentrated. The residue was purified by chromatography (heptanes/acetone 1/2) to afford [4-(4-chloro-phenyl)-1-hydroxymethyl-cyclohex-3-enyl]-methanol (4.7 g, 96%) as white solid. 1H NMR (400 MHz, METHANOL-d4) δ ppm 1.64-1.74 (m, 2H) 2.04 (d, J=3.66 Hz, 2H) 2.37-2.46 (m, 2H) 3.50 (td, J=10.80, 8.80 Hz, 4H) 6.03-6.11 (m, 1H) 7.27 (d, J=8.40 Hz, 2H) 7.36 (d, J=8.40 Hz, 2H).
Name
4-(4-chloro-phenyl)-cyclohex-3-ene-1,1-dicarboxylic acid diethyl ester
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
lithium alumina hydride
Quantity
30.9 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1([C:19](OCC)=[O:20])[CH2:11][CH2:10][C:9]([C:12]2[CH:17]=[CH:16][C:15]([Cl:18])=[CH:14][CH:13]=2)=[CH:8][CH2:7]1)=O)C>O1CCCC1>[Cl:18][C:15]1[CH:14]=[CH:13][C:12]([C:9]2[CH2:10][CH2:11][C:6]([CH2:4][OH:3])([CH2:19][OH:20])[CH2:7][CH:8]=2)=[CH:17][CH:16]=1

Inputs

Step One
Name
4-(4-chloro-phenyl)-cyclohex-3-ene-1,1-dicarboxylic acid diethyl ester
Quantity
6.5 g
Type
reactant
Smiles
C(C)OC(=O)C1(CC=C(CC1)C1=CC=C(C=C1)Cl)C(=O)OCC
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
lithium alumina hydride
Quantity
30.9 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated aqueous sodium chloride solution (5 ml) at 0° C
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with ethyl acetate (3×100 ml)
WASH
Type
WASH
Details
the residue solid was washed with acetone (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography (heptanes/acetone 1/2)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=CCC(CC1)(CO)CO
Measurements
Type Value Analysis
AMOUNT: MASS 4.7 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.